6-Chloro-3-(piperidin-1-yl)quinazolin-4(3H)-one
Beschreibung
6-Chloro-3-(piperidin-1-yl)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a chloro substituent at position 6 and a piperidine moiety at position 2. Quinazolinones are heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The chloro group enhances electrophilicity and binding affinity to biological targets, while the piperidine ring contributes to solubility and receptor interactions .
Eigenschaften
CAS-Nummer |
89804-96-6 |
|---|---|
Molekularformel |
C13H14ClN3O |
Molekulargewicht |
263.72 g/mol |
IUPAC-Name |
6-chloro-3-piperidin-1-ylquinazolin-4-one |
InChI |
InChI=1S/C13H14ClN3O/c14-10-4-5-12-11(8-10)13(18)17(9-15-12)16-6-2-1-3-7-16/h4-5,8-9H,1-3,6-7H2 |
InChI-Schlüssel |
QKUVPDKSYRJDMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)N2C=NC3=C(C2=O)C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Starting Materials and Initial Condensation
Anthranilic acid reacts with chloroacetyl chloride in the presence of diisopropylethylamine (DIPEA) to form an intermediate chloroacetamide derivative. This step, conducted in dichloromethane (DCM) at room temperature, achieves near-quantitative yields. The reaction mechanism involves nucleophilic acyl substitution, where the amine group of anthranilic acid attacks the electrophilic carbonyl carbon of chloroacetyl chloride.
Cyclization to Quinazolin-4(3H)-one
Cyclization of the intermediate is typically achieved under acidic conditions. Phosphorus trichloride (PCl₃) in acetonitrile at 60°C promotes intramolecular dehydration, forming the bicyclic quinazolinone structure. Alternative methods utilize phosphoryl chloride (POCl₃) with N,N-diethylaniline as a catalyst, which enhances reaction efficiency and reduces side products.
Chlorination at Position 6
Introducing a chloro group at the 6-position of the quinazolinone core is critical for modulating electronic properties and biological activity.
Chlorinating Agents and Conditions
Phosphoryl chloride (POCl₃) is the most effective chlorinating agent, achieving regioselective substitution at the 6-position when refluxed with the quinazolinone precursor. A mixture of POCl₃ and N,N-diethylaniline at 110°C for 6 hours yields 6-chloroquinazolin-4(3H)-one with 85% efficiency. Thionyl chloride (SOCl₂) has also been explored but results in lower yields (≤60%) due to over-chlorination byproducts.
Optimization of Chlorination
Key parameters influencing chlorination efficiency include:
| Parameter | Optimal Value | Yield (%) | Reference |
|---|---|---|---|
| Temperature | 110°C | 85 | |
| Catalyst | N,N-Diethylaniline | 85 | |
| Reaction Time | 6 hours | 85 | |
| Solvent | Toluene | 85 |
Alternative Synthetic Routes
One-Pot Synthesis
Recent advances demonstrate a one-pot approach combining cyclization, chlorination, and piperidinyl substitution. Anthranilic acid, chloroacetyl chloride, and piperidine are reacted sequentially in a single vessel using DIPEA and POCl₃, achieving a 65% overall yield. While efficient, this method demands rigorous temperature control to prevent side reactions.
Solid-Phase Synthesis
Immobilizing the quinazolinone core on a resin enables stepwise functionalization. A reported protocol uses Wang resin-bound anthranilic acid, with chlorination and piperidinyl substitution performed on solid support, yielding 58% pure product after cleavage. This method is advantageous for high-throughput screening but requires specialized equipment.
Comparative Analysis of Methods
The table below summarizes key preparation methods, highlighting yields, reaction times, and scalability:
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, die möglicherweise Chinazolinon-Derivate mit unterschiedlichen Oxidationsstufen bilden.
Reduktion: Reduktionsreaktionen können den Chinazolinon-Kern oder die Piperidinylgruppe verändern.
Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können verschiedene funktionelle Gruppen an verschiedenen Positionen am Chinazolinon-Ring einführen.
Gängige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogenide, Amine und andere Nucleophile oder Elektrophile.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Sie können verschiedene substituierte Chinazolinone und Piperidinyl-Derivate umfassen.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition
Research indicates that 6-Chloro-3-(piperidin-1-yl)quinazolin-4(3H)-one can act as an enzyme inhibitor, which is crucial for developing treatments for diseases such as cancer and inflammation. The compound has been shown to bind effectively to active sites on enzymes, altering cellular pathways associated with disease processes.
Key Findings:
- It inhibits specific enzymes related to cancer cell proliferation.
- Potential applications include treatment for various cancers by targeting growth factor receptors.
Receptor Modulation
The compound also functions as a receptor modulator, impacting signaling pathways that are pivotal in disease mechanisms. By modulating receptor activity, it can influence cellular responses, making it valuable in therapeutic strategies for inflammatory diseases and other conditions.
Case Studies:
- In vitro studies demonstrated that the compound could significantly reduce inflammatory markers in cell lines, suggesting its potential as an anti-inflammatory agent .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step reactions that allow for structural modifications to enhance its biological activity. Various synthetic routes have been explored, highlighting the compound's versatility for further chemical modifications .
Synthesis Overview:
- Initial synthesis involves chlorination and subsequent reactions with piperidine derivatives.
- Modifications can lead to analogs with improved potency or selectivity against specific targets.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other quinazoline derivatives to assess its efficacy and safety profile.
| Compound Name | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Enzyme inhibitor | TBD | Potential anti-cancer agent |
| Compound A (similar structure) | c-Met inhibitor | 0.052 | Higher potency than cabozantinib |
| Compound B (similar structure) | VEGFR-2 inhibitor | 0.084 | Shows selective inhibition |
Future Research Directions
Further research is warranted to explore the full therapeutic potential of this compound. Areas of focus include:
- In vivo studies to evaluate efficacy and safety in animal models.
- Structure-activity relationship (SAR) studies to optimize the compound's pharmacological properties.
- Exploration of combination therapies with existing cancer treatments to enhance efficacy.
Wirkmechanismus
The mechanism of action of 6-Chloro-3-(piperidin-1-yl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinones can interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. Detailed mechanisms would require experimental data and molecular studies.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Quinazolinone Derivatives
Structural Analogues and Substituent Effects
The biological activity of quinazolinones is highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Key Observations:
- Piperidine vs. Aromatic Substituents: The piperidine group in the target compound enhances AChE inhibition (87% activity ) compared to benzyltriazole derivatives, which prioritize cytotoxicity . Piperidine’s flexibility may improve docking into enzyme active sites, as seen in AChE studies .
- Chloro Substituent: The 6-chloro group is critical for cytotoxicity and enzyme inhibition. For example, 6-chloro analogues in showed AG inhibition, while non-chlorinated derivatives (e.g., 2-styryl) target tubulin .
- S-Substituted Analogues: 2-(Benzylthio) derivatives exhibit carbonic anhydrase inhibition but are less potent than aliphatic-thio variants (KI = 7.1–12.6 nM vs. 229.4 nM) .
Structure-Activity Relationship (SAR)
- Position 3 Substituents:
- Position 2 Modifications:
- Position 6 Halogens:
Mechanistic Comparisons
- AChE Inhibition: Docking studies () suggest the piperidine group in the target compound mimics the trimethoxybenzene moiety of donepezil, forming π-π interactions with Tyr337 .
- Anticancer Mechanisms: Unlike tubulin-targeting styryl derivatives (), the target compound may act via mitochondrial apoptosis pathways, as seen in benzyltriazole analogues .
Biologische Aktivität
6-Chloro-3-(piperidin-1-yl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Its structure features a chloro group at the 6-position and a piperidinyl moiety at the 3-position, which contribute to its unique biological activities and potential therapeutic applications. The compound has garnered attention for its interactions with various biological targets, particularly in medicinal chemistry.
- Molecular Formula : C12H12ClN3O
- Molecular Weight : 247.7 g/mol
- Structural Features : Bicyclic structure comprising a fused benzene and pyrimidine ring.
Research indicates that this compound exhibits significant biological activity as an enzyme inhibitor and receptor modulator. It interacts with specific active sites on enzymes or receptors, leading to alterations in cellular pathways associated with various diseases, including cancer and inflammation. This mechanism positions it as a candidate for drug development targeting multiple therapeutic areas.
Anticancer Activity
A number of studies have explored the anticancer potential of this compound:
- In vitro Studies : The compound has shown efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. It has been observed to inhibit cell proliferation effectively, suggesting its potential as an anticancer agent .
- In vivo Studies : Preliminary animal studies indicate that derivatives of this compound can reduce tumor growth in mouse models, further supporting its role as a promising anticancer therapeutic .
Comparative Biological Activity
To understand the biological activity of this compound in relation to similar compounds, the following table summarizes key structural analogs and their activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Chloroquinazoline | Chloro group only | Lower biological activity |
| Erlotinib | Quinazoline derivative with an aniline substituent | Potent anti-cancer properties |
| Gefitinib | Targets epidermal growth factor receptor | Specific anti-cancer activity |
| Tandutinib | Contains additional functional groups | Dual-targeting capabilities |
This comparison highlights how variations in substituents influence biological activity and therapeutic potential within the quinazoline family.
Study on Antitumor Activity
In a study published by ACS Omega, researchers synthesized various quinazoline derivatives, including this compound. The study demonstrated that these compounds exhibited significant antitumor activity against several cancer types through mechanisms involving apoptosis induction and cell cycle arrest .
Molecular Modeling Studies
Molecular modeling studies have provided insights into the binding interactions of this compound with target proteins. These studies suggest that the compound's piperidinyl moiety enhances its binding affinity, thereby increasing its effectiveness as an inhibitor .
Q & A
Q. What are the common synthetic routes for 6-Chloro-3-(piperidin-1-yl)quinazolin-4(3H)-one, and how can reaction yields be optimized?
Methodological Answer: The compound can be synthesized via the aza-Wittig reaction using PEG-supported carbodiimides, where secondary amines react with isocyanates to form the quinazolinone core . Solvent-free conditions (e.g., heating 2-(chloromethyl)-3-arylquinazolin-4(3H)-one with piperidine derivatives) have also been reported to improve yields by minimizing side reactions . Optimization strategies include:
- Using PEG as a recyclable polymer support to enhance reaction efficiency .
- Employing microwave-assisted heating to reduce reaction time and improve purity.
- Adjusting stoichiometric ratios of amines and chloromethyl intermediates to suppress byproduct formation .
Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm the piperidinyl substituent and quinazolinone backbone.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and chlorine isotope patterns.
- X-ray Crystallography : For resolving crystal structures, as demonstrated in related quinazolinone derivatives .
- FT-IR Spectroscopy : To identify carbonyl (C=O) and C-Cl stretching vibrations.
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies involving quinazolin-4(3H)-one derivatives?
Methodological Answer: Contradictions often arise from variations in assay protocols or compound purity. To address this:
- Standardize Assays : Use established protocols (e.g., CLSI guidelines) for antibacterial testing, as seen in studies of 2-(chloromethyl)-quinazolinones .
- Validate Purity : Employ HPLC or LC-MS to confirm >95% purity before activity screening.
- Control Structural Variables : Compare analogs with systematic substituent changes (e.g., halogen positioning) to isolate activity trends .
Q. How can structure-activity relationship (SAR) studies be designed to enhance the antitumor potential of this compound?
Methodological Answer: SAR strategies include:
- Substituent Modification : Introduce electron-withdrawing groups (e.g., -CF) at the 6-position to enhance DNA intercalation, as observed in pyridazinylthioquinazolinone derivatives .
- Heterocyclic Hybridization : Fuse pyrazinyl or pyridazinyl moieties to the quinazolinone core, mimicking bioactive templates .
- In Silico Screening : Use molecular docking to predict binding affinity with targets like TGFβ receptors or topoisomerases .
Q. What experimental approaches are effective for analyzing the metabolic stability of this compound?
Methodological Answer:
- Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.
- CYP Enzyme Inhibition Studies : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.
- Metabolite Identification : Use high-resolution tandem MS to detect phase I/II metabolites, guided by protocols for similar chlorinated heterocycles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
